N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide
Description
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a 5-ethyl-4-methyl group and a cyano-(2,4-dimethoxyphenyl)methyl side chain.
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-5-15-11(2)8-17(24-15)18(21)20-14(10-19)13-7-6-12(22-3)9-16(13)23-4/h6-9,14H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZRNUDBLKZHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve stirring without solvent at elevated temperatures, followed by condensation reactions to form the desired cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide involves its interaction with molecular targets in biological systems. The cyano group and furan ring can participate in binding interactions with enzymes and receptors, modulating their activity. The compound may affect specific signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Pyrimidine-Based Analogues: Diaveridine Hydrochloride
Diaveridine hydrochloride (DVHC) (Figure 1d, ) shares the 3,4-dimethoxyphenyl group but features a pyrimidine core instead of a furan. DVHC is a diaminopyrimidine antibiotic that inhibits bacterial dihydrofolate reductase (DHFR). Key differences:
- Core Structure : The pyrimidine ring in DVHC enables hydrogen bonding with DHFR’s active site, while the furan in the target compound may limit such interactions due to reduced planarity and electron density.
| Property | Target Compound | DVHC |
|---|---|---|
| Core Structure | Furan-2-carboxamide | Pyrimidinediamine |
| Methoxy Positions | 2,4-Dimethoxyphenyl | 3,4-Dimethoxyphenyl |
| Known Activity | Underexplored | DHFR inhibition |
Quinazoline Derivatives: Erlotinib and Gefitinib
Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) and gefitinib (N-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine) are EGFR tyrosine kinase inhibitors (). Comparisons:
- Aromatic Systems : The quinazoline core in erlotinib/gefitinib provides strong π-π stacking with kinase domains, whereas the furan-carboxamide in the target compound may exhibit weaker binding due to reduced aromatic surface area.
- Substituent Flexibility: The target compound’s cyano group and ethyl-methyl furan substituents could enhance lipophilicity (predicted logP >3) compared to erlotinib’s polar bis-methoxyethoxy chains (logP ~2.7), affecting membrane permeability .
Furan Carboxamide Analogues: N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide
This compound (CAS 878434-32-3, ) shares the furan-2-carboxamide backbone but replaces the cyano-(2,4-dimethoxyphenyl)methyl group with a 4-methoxyphenyl oxadiazole moiety. Key distinctions:
- Bioisosteric Replacement : The oxadiazole ring (a metabolically stable heterocycle) versus the nitrile group may influence metabolic stability and target engagement.
Cyano-Containing Compounds: 2-Cyano-N-[(methylamino)carbonyl]acetamide
2-Cyano-N-[(methylamino)carbonyl]acetamide () is a simpler cyanoacetamide derivative. While structurally less complex, its nitrile group parallels the target compound’s cyano functionality.
- The target compound’s larger structure may mitigate this risk through slower degradation .
Biological Activity
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide (CAS Number: 1465363-87-4) is a synthetic compound that exhibits significant biological activity, particularly as an agonist at serotonin receptors. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₀N₂O₄
- Molecular Weight : 328.4 g/mol
- Structure : The compound features a cyano group, a dimethoxyphenyl moiety, and a furan ring, contributing to its unique biological interactions.
Target Receptors
this compound primarily targets the 5-HT2A serotonin receptor , which is implicated in various neuropsychiatric conditions. Activation of this receptor can lead to hallucinogenic effects and modulation of neurotransmitter release, including dopamine and glutamate.
Biochemical Pathways
Upon binding to the 5-HT2A receptor, the compound activates downstream signaling pathways that influence mood, perception, and cognition. This receptor's activation is associated with both therapeutic effects in certain psychiatric disorders and potential adverse effects such as hallucinations.
Pharmacological Effects
Research indicates that this compound exhibits:
- Agonistic activity at 5-HT2A receptors.
- Potential antidepressant or anxiolytic effects due to its serotonergic activity.
Case Studies
Several studies have explored the pharmacokinetics and biological effects of this compound:
- In Vivo Studies : Animal models demonstrated that administration of the compound resulted in significant alterations in behavior consistent with serotonergic modulation. For example, rodents treated with the compound showed increased exploratory behavior in open field tests, suggesting anxiolytic properties.
- Metabolism Studies : Research on similar compounds indicates rapid metabolism and clearance from biological systems, with metabolites showing varying degrees of activity at serotonin receptors. This suggests that this compound may also produce active metabolites that contribute to its overall pharmacological profile .
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to structurally similar compounds:
| Compound Name | Target Receptor | Agonist Activity | Notable Effects |
|---|---|---|---|
| This compound | 5-HT2A | Yes | Hallucinogenic potential; anxiolytic effects |
| 25CN-NBOH | 5-HT2A | Yes | Similar hallucinogenic activity; used in research |
| Other phenethylamines | Various | Variable | Diverse psychoactive effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted furan-carboxamide precursors and aryl-cyanomethyl derivatives. Alkaline conditions (e.g., NaOH or K₂CO₃) promote nucleophilic substitution at the cyanomethyl group, while protecting the furan ring from degradation. Purification via recrystallization or column chromatography is critical for isolating high-purity products (>95%). Reaction yields depend on solvent polarity (e.g., DMF or THF) and temperature control (60–80°C) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the methoxy groups (δ ~3.8–4.0 ppm), furan protons (δ ~6.2–7.5 ppm), and cyano-substituted methylene (δ ~4.5–5.0 ppm).
- ¹³C NMR : The carboxamide carbonyl (δ ~165–170 ppm) and cyano carbon (δ ~115–120 ppm) are diagnostic.
- IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Anti-inflammatory Potential : COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dimethoxyphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups enhance aryl ring stability but may hinder nucleophilic attack at the cyano-methyl site. Steric hindrance from the 2,4-substitution pattern can reduce reaction rates in Suzuki-Miyaura couplings. Computational modeling (DFT) is recommended to map charge distribution and predict regioselectivity .
Q. What crystallographic methods resolve intramolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen Bonding : N–H···O interactions between the carboxamide and methoxy groups.
- C–H···π Interactions : Stabilization via aromatic stacking of the furan and dimethoxyphenyl rings.
- Torsional Angles : Critical for assessing conformational flexibility (e.g., dihedral angles between furan and aryl planes) .
Q. How can conflicting bioactivity data (e.g., high cytotoxicity vs. low antimicrobial efficacy) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines.
- Mechanistic Studies : Use proteomics (e.g., Western blot) to identify off-target effects (e.g., apoptosis pathways).
- Structural Analog Comparison : Test derivatives lacking the cyano group to isolate pharmacophore contributions .
Q. What computational strategies predict metabolic stability and ADME properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
